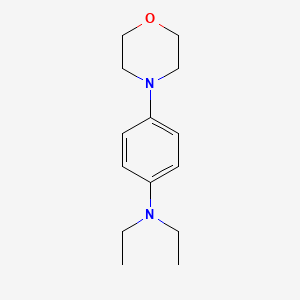![molecular formula C15H15NO B14259592 Phenol, 4-[[(2,6-dimethylphenyl)imino]methyl]- CAS No. 159733-71-8](/img/structure/B14259592.png)
Phenol, 4-[[(2,6-dimethylphenyl)imino]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-[[(2,6-dimethylphenyl)imino]methyl]- is a chemical compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This compound is characterized by the presence of an imine group (C=N) attached to a phenol ring, which is further substituted with a 2,6-dimethylphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[[(2,6-dimethylphenyl)imino]methyl]- generally involves the condensation reaction between 2,6-dimethylaniline and 4-hydroxybenzaldehyde. The reaction is typically carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, and the product is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of Phenol, 4-[[(2,6-dimethylphenyl)imino]methyl]- can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4-[[(2,6-dimethylphenyl)imino]methyl]- can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of brominated or nitrated phenol derivatives.
Applications De Recherche Scientifique
Phenol, 4-[[(2,6-dimethylphenyl)imino]methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other organic compounds.
Mécanisme D'action
The mechanism of action of Phenol, 4-[[(2,6-dimethylphenyl)imino]methyl]- involves its ability to form stable complexes with metal ions. The imine group (C=N) and the phenolic hydroxyl group (OH) can coordinate with metal ions, forming chelates. These metal complexes can exhibit various biological activities, including antimicrobial and antifungal effects. The molecular targets and pathways involved in these activities are still under investigation, but it is believed that the metal complexes can disrupt cellular processes in microorganisms.
Comparaison Avec Des Composés Similaires
Phenol, 4-[[(2,6-dimethylphenyl)imino]methyl]- can be compared with other Schiff bases and phenolic compounds:
Phenol, 4-[[(2,6-dimethylphenyl)amino]methyl]-: Similar structure but with an amine group instead of an imine group.
Phenol, 4-[[(2,6-dimethylphenyl)hydroxy]methyl]-: Similar structure but with a hydroxyl group instead of an imine group.
Phenol, 4-[[(2,6-dimethylphenyl)methyl]-: Similar structure but with a methyl group instead of an imine group.
The uniqueness of Phenol, 4-[[(2,6-dimethylphenyl)imino]methyl]- lies in its ability to form stable metal complexes, which can exhibit unique biological activities not observed in other similar compounds.
Propriétés
Numéro CAS |
159733-71-8 |
|---|---|
Formule moléculaire |
C15H15NO |
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
4-[(2,6-dimethylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C15H15NO/c1-11-4-3-5-12(2)15(11)16-10-13-6-8-14(17)9-7-13/h3-10,17H,1-2H3 |
Clé InChI |
HYFUZWRIPHCJPE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)N=CC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


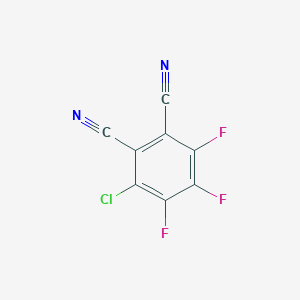
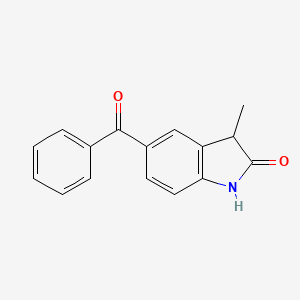
![Cyclopentanone, 2-[(R)-hydroxy(4-nitrophenyl)methyl]-, (2R)-](/img/structure/B14259526.png)
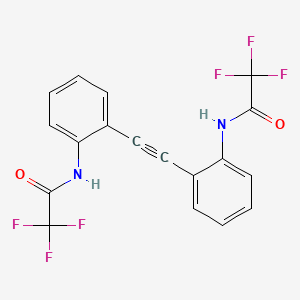
![1,3,3-Trimethyl-2-(naphtho[1,2-d][1,3]oxazol-2-yl)-2,3-dihydro-1H-indol-2-ol](/img/structure/B14259534.png)
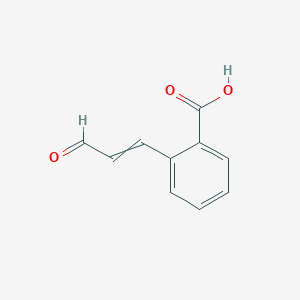
![Dichlorobis[(3S)-3,7-dimethyloctyl]silane](/img/structure/B14259548.png)

![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}hexanamide](/img/structure/B14259564.png)

![2,2'-[1,3-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane)](/img/structure/B14259586.png)
![2-(Acetyloxy)-4-[(2-methylacryloyl)amino]benzoic acid](/img/structure/B14259594.png)

